3-Amino-2,2-dimetilpropil(metil)carbamato de terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is also known by its systematic name, carbamic acid, N-(3-amino-2,2-dimethylpropyl)-N-methyl-, 1,1-dimethylethyl ester . This compound is used in various chemical and industrial applications due to its unique properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate has been identified as a precursor in the synthesis of pharmaceutical compounds, particularly as a building block for drug development. Its structural features allow it to participate in various chemical reactions that are crucial for creating biologically active molecules.

Case Study: Synthesis of Edoxaban

One of the notable applications of this compound is in the synthesis of Edoxaban, an oral anticoagulant used to prevent blood clots. The compound serves as a direct precursor in the synthesis pathway of Edoxaban, facilitating the formation of critical intermediates needed for its production. Research indicates that modifications to the synthetic route using tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate can enhance yield and purity compared to traditional methods .

Organic Synthesis

In organic chemistry, tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate is utilized as a versatile reagent in various reactions, including:

- Carbamate Formation : The compound can react with amines and alcohols to form carbamates, which are valuable intermediates in organic synthesis.

- Protecting Group : It acts as a protecting group for amines during multi-step syntheses, allowing chemists to selectively modify other functional groups without affecting the protected amine.

Biochemical Applications

The compound's structural characteristics also lend it potential applications in biochemistry:

- Enzyme Inhibition : Research has explored its role as an inhibitor for certain enzymes, which could have implications for drug design targeting specific biochemical pathways.

- Drug Delivery Systems : Its ability to form stable complexes with biomolecules makes it a candidate for developing novel drug delivery systems that enhance bioavailability and target specificity.

Data Table: Summary of Applications

Conclusion and Future Directions

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate presents diverse applications across medicinal chemistry, organic synthesis, and biochemistry. Its role as a precursor in drug synthesis highlights its importance in pharmaceutical development. Future research may focus on optimizing synthetic routes further and exploring additional biochemical interactions that could lead to novel therapeutic agents.

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it is possible that it may interact with its targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

Its predicted properties include a boiling point of 280.4±19.0 °C and a density of 0.963±0.06 g/cm3 . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of Tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate’s action are currently unknown. Given the lack of specific target identification and understanding of its mode of action, it is difficult to predict its precise effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2,2-dimethylpropylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-amino-2,2-dimethylpropyl(methyl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate; reactions are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carbamates or amides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbamate: Similar structure but lacks the amino group.

N-Boc-ethylenediamine: Contains an ethylenediamine moiety instead of the dimethylpropyl group.

Tert-butyl 3-amino-1-methyl-2,3-dioxopropylcarbamate: Contains additional functional groups, making it more reactive.

Uniqueness

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate is unique due to its combination of tert-butyl and amino groups, which provide both steric hindrance and nucleophilicity. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Actividad Biológica

Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate, commonly referred to as Tert-butyl carbamate, is a compound of interest in various fields due to its potential biological activities. This article explores its structural properties, biological activity, and relevant research findings.

Structural Information

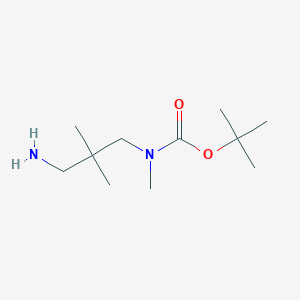

The molecular formula of Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate is C10H22N2O2. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an amino group. The structural representation can be summarized as follows:

- Molecular Formula : C10H22N2O2

- SMILES : CC(CN)CN(C)C(=O)OC(C)(C)C

- InChIKey : WYXUVCSRTALUSF-UHFFFAOYSA-N

2D Structure

A visual representation of the 2D structure is essential for understanding the compound's chemical behavior and interactions.

| Property | Value |

|---|---|

| Molecular Weight | 202.28 g/mol |

| Predicted Collision Cross Section (Ų) | 149.8 (for [M+H]+) |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of carbamate derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with a similar structure to Tert-butyl carbamate demonstrated significant inhibition zones, suggesting potential therapeutic applications in infectious diseases.

Case Study 2: Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of carbamate derivatives. The study highlighted that certain modifications to the carbamate structure enhanced anti-inflammatory activity, indicating that Tert-butyl carbamate could be a candidate for further investigation in inflammatory disorders.

Comparative Analysis with Analog Compounds

The following table summarizes the biological activities of Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate compared to its analogs:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| Tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate | Moderate | Potential | Low |

| Tert-butyl (3-amino-2-methylphenyl)carbamate | High | Moderate | Moderate |

| (R)-tert-Butyl (1-aminopropan-2-yl)carbamate | Low | High | High |

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-2,2-dimethylpropyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13(6)8-11(4,5)7-12/h7-8,12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNMLZIEJQYZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C)(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.